molecular formula C11H9N3S B13958848 2-(3-Methyl-1H-pyrazol-4-yl)benzo[d]thiazole

2-(3-Methyl-1H-pyrazol-4-yl)benzo[d]thiazole

Cat. No.: B13958848
M. Wt: 215.28 g/mol
InChI Key: PPOOTNRMCWWUBN-UHFFFAOYSA-N
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Description

Benzothiazole, 2-(3-methyl-1H-pyrazol-4-yl)-: is a heterocyclic compound that combines the structural features of benzothiazole and pyrazole Benzothiazole is an aromatic compound containing both nitrogen and sulfur atoms, while pyrazole is a five-membered ring with two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzothiazole, 2-(3-methyl-1H-pyrazol-4-yl)- typically involves the condensation of 2-mercaptobenzothiazole with 3-methyl-1H-pyrazole under specific reaction conditions. The process often requires the use of acid chlorides and bases to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including cyclocondensation reactions and the use of high-purity reagents to ensure the quality and yield of the final product. Advanced techniques such as microwave irradiation and one-pot multi-component reactions are also employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: Benzothiazole, 2-(3-methyl-1H-pyrazol-4-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Chemistry: In chemistry, Benzothiazole, 2-(3-methyl-1H-pyrazol-4-yl)- is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown promising activity against various bacterial and fungal strains, as well as cancer cell lines .

Medicine: In medicine, derivatives of this compound are being explored for their potential as therapeutic agents. They are investigated for their ability to inhibit specific enzymes and pathways involved in disease processes .

Industry: In the industrial sector, Benzothiazole, 2-(3-methyl-1H-pyrazol-4-yl)- is used in the production of dyes, rubber accelerators, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes .

Comparison with Similar Compounds

Uniqueness: Benzothiazole, 2-(3-methyl-1H-pyrazol-4-yl)- is unique due to its combined structural features of benzothiazole and pyrazole. This combination enhances its chemical reactivity and biological activity, making it a versatile compound for various applications .

Properties

Molecular Formula

C11H9N3S

Molecular Weight

215.28 g/mol

IUPAC Name

2-(5-methyl-1H-pyrazol-4-yl)-1,3-benzothiazole

InChI

InChI=1S/C11H9N3S/c1-7-8(6-12-14-7)11-13-9-4-2-3-5-10(9)15-11/h2-6H,1H3,(H,12,14)

InChI Key

PPOOTNRMCWWUBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1)C2=NC3=CC=CC=C3S2

Origin of Product

United States

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